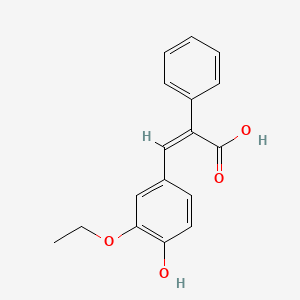

(2Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-phenylacrylic acid

Descripción

(2Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-phenylacrylic acid is an organic compound that belongs to the class of phenylacrylic acids This compound is characterized by the presence of an ethoxy group and a hydroxy group attached to a phenyl ring, along with a phenylacrylic acid backbone

Propiedades

IUPAC Name |

(Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-phenylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-2-21-16-11-12(8-9-15(16)18)10-14(17(19)20)13-6-4-3-5-7-13/h3-11,18H,2H2,1H3,(H,19,20)/b14-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWAIANWSNPYYIQ-UVTDQMKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C(C2=CC=CC=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C(/C2=CC=CC=C2)\C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-phenylacrylic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with phenylacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is isolated through crystallization or other purification techniques.

Industrial Production Methods

Industrial production of (2Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-phenylacrylic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as chromatography or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

(2Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-phenylacrylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond in the phenylacrylic acid backbone can be reduced to form a saturated compound.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of 3-ethoxy-4-oxophenyl-2-phenylacrylic acid.

Reduction: Formation of 3-(3-ethoxy-4-hydroxyphenyl)-2-phenylpropanoic acid.

Substitution: Formation of derivatives with various functional groups replacing the ethoxy group.

Aplicaciones Científicas De Investigación

(2Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-phenylacrylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of (2Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-phenylacrylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and ethoxy groups play a crucial role in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or altering cellular signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

Cinnamic acid: A structurally related compound with a phenylacrylic acid backbone but lacking the ethoxy and hydroxy groups.

Ferulic acid: Contains a methoxy group and a hydroxy group on the phenyl ring, similar to (2Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-phenylacrylic acid.

Coumaric acid: Another phenylacrylic acid derivative with a hydroxy group on the phenyl ring.

Uniqueness

(2Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-phenylacrylic acid is unique due to the presence of both ethoxy and hydroxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity

Actividad Biológica

(2Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-phenylacrylic acid, a compound with the molecular formula , has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by various studies and data tables.

Chemical Structure and Properties

The compound features a phenolic structure with an ethoxy group that influences its hydrophobicity and biological activity. Its molecular weight is approximately 284.31 g/mol, and it is characterized by the presence of an acrylic acid moiety, which is known for its reactivity in biological systems.

Biological Activities

Research indicates that (2Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-phenylacrylic acid exhibits several significant biological activities:

1. Antioxidant Activity

Studies suggest that compounds with similar structures possess antioxidant properties, which can protect cells from oxidative stress linked to chronic diseases such as cancer and cardiovascular disorders.

2. Antimicrobial Properties

Preliminary investigations have shown that this compound may exhibit antimicrobial effects against various pathogens, including bacteria and fungi. This property could be leveraged for developing new antimicrobial agents or food preservatives.

3. Enzyme Inhibition

The compound may inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.

4. Anti-inflammatory Effects

Similar compounds have been noted for their anti-inflammatory properties, which could be beneficial in managing inflammatory conditions .

Synthesis Methods

The synthesis of (2Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-phenylacrylic acid can be achieved through various chemical pathways. Common methods include:

- Condensation Reactions : Utilizing aldehydes and ketones to form the desired acrylic structure.

- Esterification : Reacting phenolic compounds with appropriate acylating agents.

These methods can yield the compound with varying degrees of purity and yield based on reaction conditions.

Case Studies and Research Findings

Several studies have investigated the biological activities of (2Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-phenylacrylic acid:

| Study | Focus | Findings |

|---|---|---|

| Park et al. (2008) | Antioxidant Properties | Demonstrated significant free radical scavenging activity in vitro. |

| Lee et al. (2010) | Enzyme Inhibition | Identified potential inhibitory effects on specific metabolic enzymes. |

| Helal et al. (2014) | Antimicrobial Activity | Showed effectiveness against Gram-positive and Gram-negative bacteria. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.